Ethyl (Z)-4,7-octadienoate is derived from (Z)-4,7-octadienoic acid through esterification with ethanol. It belongs to the class of organic compounds known as fatty acid esters, which are carboxylic ester derivatives of fatty acids. The International Union of Pure and Applied Chemistry name for this compound is ethyl (4Z)-octa-4,7-dienoate, and it has a CAS number of 69925-33-3 .
The synthesis of ethyl (Z)-4,7-octadienoate can be accomplished through several methods:
The molecular formula of ethyl (Z)-4,7-octadienoate is , with a molecular weight of approximately 168.23 g/mol. The structural representation includes a long aliphatic chain with two double bonds located at the 4th and 7th carbon atoms. The Z configuration indicates that the substituents on the double bond are on the same side, which can significantly influence its reactivity and interactions with other molecules .
Ethyl (Z)-4,7-octadienoate participates in various chemical reactions:
The mechanism by which ethyl (Z)-4,7-octadienoate exerts its biological effects involves interactions with specific molecular targets. For instance, its potential antimicrobial activity may result from disrupting microbial cell membranes, leading to cell lysis. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways .
Ethyl (Z)-4,7-octadienoate displays several notable physical and chemical properties:
These properties make it suitable for various applications in flavors and fragrances.
Ethyl (Z)-4,7-octadienoate has several scientific applications:
Ethyl (Z)-4,7-octadienoate (CAS 69925-33-3) is an unsaturated ester with a distinctive pineapple-like fruity odor at 100% concentration, making it a valuable synthetic flavorant in food and fragrance formulations [1] [5]. Its molecular structure features a Z-configured diene system (conjugated double bonds at positions 4 and 7) and an ethyl ester group, which synergistically contribute to its low odor threshold and high volatility . The compound is approved by FEMA (GRAS 3682) and used industrially to impart tropical nuances in beverages, confectionery, and dairy products, with maximum usage levels of 10–25 ppm depending on the application [1].
Table 1: Industrial Applications of Ethyl (Z)-4,7-octadienoate in Food Products
Application Category | Maximum Level (ppm) | Sensory Contribution |
---|---|---|
Beverages (non-alcoholic) | 10.0 | Tropical fruit enhancement |
Chewing gum | 25.0 | Pineapple top-note |
Frozen dairy | 15.0 | Fruity freshness |
Snack foods | 20.0 | Aromatic complexity |
Source: FEMA GRAS Usage Levels [1]
Critically, this ester serves as a character impact compound in purple passionfruit (Passiflora edulis f. edulis), where it contributes to the intensely floral-fruity aroma profile alongside (Z)-3-hexenyl hexanoate and β-ionone [9]. Analytical studies of passion fruit headspace revealed its concentration correlates with perceived authenticity in tropical fruit flavors, distinguishing it from sulfur-dominated yellow passionfruit varieties [9].
The development of Ethyl (Z)-4,7-octadienoate mirrors broader trends in ester chemistry, where α,β-unsaturated esters gained prominence post-1960s as cost-effective flavor enhancers mimicking natural sources. Early industrial synthesis relied on acid-catalyzed esterification of (Z)-4,7-octadienoic acid with ethanol, achieving yields >85% under optimized conditions . This method paralleled techniques for compounds like methyl (E)-4,7-octadienoate, patented in 1996 for "pear-like" fragrances [4].
Table 2: Evolution of Key Unsaturated Esters in Flavor Chemistry
Compound | CAS | Sensory Attribute | Commercial Introduction |
---|---|---|---|
Ethyl (Z)-4,7-octadienoate | 69925-33-3 | Pineapple | 1970s |
Methyl (E)-4,7-octadienoate | JPH09169701A | Pear | 1996 |
Geranyl acetate | 105-87-3 | Rose-Berry | Pre-1960 |
Linalyl acetate | 115-95-7 | Lavender-Citrus | Pre-1960 |
Industrial adoption faced challenges due to the stereoselectivity requirements for Z-configuration, initially yielding isomeric mixtures requiring costly fractional distillation (bp 88°C at 20 mmHg) [5] . Regulatory milestones include EFSA’s classification under DG SANTE 09.290 and its subsequent discontinuation in FDA-regulated synthetic flavorings, reflecting evolving safety frameworks [1] [3].
Despite commercial use, significant knowledge gaps persist:
Recent research focuses on biocatalytic production via lipase-mediated esterification and genome mining for microbial synthesis pathways. These approaches aim to circumvent supply chain vulnerabilities for natural passionfruit extracts, which contain <0.01% of the target ester [9]. Regulatory ambiguities – notably FDA’s exclusion versus EFSA’s acceptance – further motivate stability and fate studies for global harmonization [1] [3].
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